molecular formula C12H8F2O2 B11883356 1-(Difluoromethyl)naphthalene-6-carboxylic acid

1-(Difluoromethyl)naphthalene-6-carboxylic acid

Cat. No.: B11883356
M. Wt: 222.19 g/mol
InChI Key: RMCHRWHNTREJEF-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)naphthalene-6-carboxylic acid is an organic compound with the molecular formula C12H8F2O2. It is a derivative of naphthalene, characterized by the presence of a difluoromethyl group (-CF2H) and a carboxylic acid group (-COOH) attached to the naphthalene ring.

Preparation Methods

The synthesis of 1-(Difluoromethyl)naphthalene-6-carboxylic acid typically involves difluoromethylation reactions. One common method is the reaction of naphthalene derivatives with difluorocarbene reagents. The process can be catalyzed by transition metals such as palladium or copper, which facilitate the formation of the difluoromethyl group on the naphthalene ring . Industrial production methods may involve large-scale difluoromethylation processes using specialized equipment to ensure high yield and purity .

Chemical Reactions Analysis

1-(Difluoromethyl)naphthalene-6-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(Difluoromethyl)naphthalene-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)naphthalene-6-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable intermediate in drug design, where it can modulate the activity of target proteins and enzymes .

Comparison with Similar Compounds

1-(Difluoromethyl)naphthalene-6-carboxylic acid can be compared with other difluoromethylated compounds, such as:

Properties

Molecular Formula

C12H8F2O2

Molecular Weight

222.19 g/mol

IUPAC Name

5-(difluoromethyl)naphthalene-2-carboxylic acid

InChI

InChI=1S/C12H8F2O2/c13-11(14)10-3-1-2-7-6-8(12(15)16)4-5-9(7)10/h1-6,11H,(H,15,16)

InChI Key

RMCHRWHNTREJEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)C(F)F

Origin of Product

United States

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